molecular formula C19H19N5O2 B2710708 4-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-3-yl}oxy)pyrimidine CAS No. 2034399-71-6

4-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-3-yl}oxy)pyrimidine

Cat. No.: B2710708
CAS No.: 2034399-71-6
M. Wt: 349.394
InChI Key: VHBUBYSVUNHCJY-UHFFFAOYSA-N
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Description

The compound 4-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-3-yl}oxy)pyrimidine is a synthetic organic molecule that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-3-yl}oxy)pyrimidine typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.

    Attachment of the phenyl group: The pyrazole ring is then coupled with a phenyl halide using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.

    Formation of the piperidine ring: This involves the cyclization of a suitable precursor, often through nucleophilic substitution or reductive amination.

    Attachment of the pyrimidin-4-yloxy group: This can be done by reacting the piperidine derivative with a pyrimidine halide under basic conditions.

    Formation of the methanone linkage: The final step involves the formation of the methanone group, typically through an acylation reaction using an acid chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and piperidine rings.

    Reduction: Reduction reactions can target the methanone group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products

    Oxidation: Products may include ketones, carboxylic acids, or N-oxides.

    Reduction: Alcohols or amines can be formed.

    Substitution: Various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Material Science: It may be used in the synthesis of novel polymers or as a building block for advanced materials.

Biology

    Biological Probes: The compound can be used to study biological pathways and enzyme functions.

    Drug Development: It has potential as a lead compound for the development of new pharmaceuticals.

Medicine

    Therapeutic Agents: The compound may exhibit activity against certain diseases, making it a candidate for drug development.

    Diagnostic Tools: It can be used in imaging or diagnostic assays.

Industry

    Chemical Manufacturing: The compound can be used in the production of other chemicals or materials.

    Agriculture: It may have applications as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 4-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-3-yl}oxy)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, blocking of receptor sites, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3-(1H-pyrazol-1-yl)phenyl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone
  • (3-(1H-pyrazol-1-yl)phenyl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone
  • (3-(1H-pyrazol-1-yl)phenyl)(3-(pyrimidin-5-yloxy)piperidin-1-yl)methanone

Uniqueness

The uniqueness of 4-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-3-yl}oxy)pyrimidine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, or biological activity, making it a valuable molecule for research and development.

Properties

IUPAC Name

(3-pyrazol-1-ylphenyl)-(3-pyrimidin-4-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c25-19(15-4-1-5-16(12-15)24-11-3-8-22-24)23-10-2-6-17(13-23)26-18-7-9-20-14-21-18/h1,3-5,7-9,11-12,14,17H,2,6,10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHBUBYSVUNHCJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=CC=C2)N3C=CC=N3)OC4=NC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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